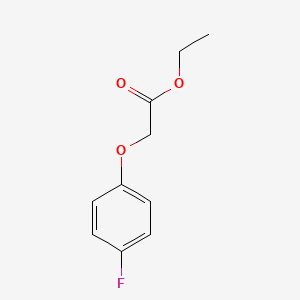

Ethyl 2-(4-fluorophenoxy)acetate

Description

Contextual Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemical research, with profound implications for medicinal chemistry, materials science, and agrochemistry. tandfonline.comnih.govyoutube.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. nih.gov Its small van der Waals radius, similar to that of a hydrogen atom, allows for its substitution into a molecule without significant steric alteration. tandfonline.com However, the strong carbon-fluorine (C-F) bond enhances thermal and metabolic stability. nih.govyoutube.com

In medicinal chemistry, the strategic incorporation of fluorine can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile. tandfonline.comacs.org It can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins. tandfonline.comacs.org Furthermore, fluorination can increase lipophilicity, which may improve membrane permeability and bioavailability. nih.gov The stability of the C-F bond often leads to reduced metabolic degradation, prolonging the half-life of a drug. youtube.com

In the realm of materials science, fluorinated compounds are integral to the development of advanced materials with desirable properties such as high thermal stability and chemical resistance. youtube.com These characteristics make them valuable in the formulation of specialized polymers and coatings.

Overview of Phenoxyacetate (B1228835) Ester Derivatives within Synthetic Chemistry

Phenoxyacetate esters are a significant class of organic compounds characterized by a phenoxy group linked to an acetic acid ester. These structures serve as versatile building blocks in organic synthesis, leading to a wide array of more complex molecules with diverse biological activities. nih.govyoutube.com

The synthesis of phenoxyacetate esters is typically achieved through the Williamson ether synthesis, where a phenol (B47542) is reacted with an α-haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. mdpi.com This straightforward and generally high-yielding reaction makes a variety of substituted phenoxyacetate esters readily accessible for further chemical exploration.

Derivatives of phenoxyacetic acid have been extensively investigated for their biological activities. Notably, chlorinated phenoxyacetic acids were among the first selective herbicides developed, revolutionizing weed control in agriculture. scielo.brmdpi.com The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.com Beyond agrochemicals, phenoxyacetate derivatives are also explored as scaffolds in medicinal chemistry for the development of new therapeutic agents, including anti-inflammatory drugs and selective enzyme inhibitors. nih.gov

Research Trajectory of Ethyl 2-(4-fluorophenoxy)acetate: Current Landscape and Future Directions

This compound is a fluorinated derivative of the phenoxyacetate ester family. While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as an intermediate in both medicinal and agrochemical research.

The current landscape of research involving similar structures points towards two primary trajectories. The first is in the development of novel herbicides. The phenoxyacetic acid core is a well-established herbicidal pharmacophore, and the introduction of a fluorine atom could modulate the activity and selectivity of such compounds. scielo.brmdpi.com Research in this area often involves the synthesis of a library of substituted phenoxyacetates to study structure-activity relationships.

The second, and perhaps more prominent, research direction is its use as a synthetic intermediate for the construction of more complex, biologically active molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse range of amides and esters. The phenoxy ether linkage is generally stable, making it a reliable scaffold. For instance, related phenoxyacetate structures have been utilized as precursors for potential dual glucokinase and PPARγ activators, which have implications for the treatment of metabolic diseases. mdpi.comresearchgate.netjyu.fi

Future research on this compound will likely focus on its incorporation into novel molecular frameworks to explore a wider range of biological targets. Its utility as a building block in the synthesis of new pharmaceutical candidates and agrochemicals remains a promising avenue for investigation.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 777-87-7 | alfa-chemistry.com, chemscene.com |

| Molecular Formula | C₁₀H₁₁FO₃ | alfa-chemistry.com |

| Molecular Weight | 198.19 g/mol | alfa-chemistry.com |

Illustrative Synthesis of a Phenoxyacetate Ester

The synthesis of phenoxyacetate esters, such as this compound, is typically achieved via the alkylation of a corresponding phenol with an ethyl haloacetate. A representative synthesis for a similar compound, ethyl 2-(4-aminophenoxy)acetate, involves the reaction of p-nitrophenol with ethyl bromoacetate, followed by reduction of the nitro group. mdpi.comresearchgate.netjyu.firesearchgate.net

Reaction Scheme:

This reaction scheme illustrates the synthesis of a related compound and is representative of the general method used to produce phenoxyacetate esters.

Spectroscopic Data for a Representative Phenoxyacetate Ester

| ¹H NMR (500 MHz, DMSO-d₆) | |

| δ (ppm) | Multiplicity |

| 6.62 | d |

| 6.47 | d |

| 4.65 | s |

| 4.55 | s |

| 4.12 | q |

| 1.18 | t |

| ¹³C NMR (125 MHz, DMSO-d₆) | |

| δ (ppm) | Assignment |

| 169.3 | C=O |

| 148.9 | Ar-C |

| 143.1 | Ar-C |

| 115.5 | Ar-C |

| 114.7 | Ar-C |

| 65.6 | ArO-CH₂-CO |

| 60.4 | O-CH₂CH₃ |

| 14.1 | O-CH₂CH₃ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLDBMSPNHYJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 4 Fluorophenoxy Acetate

Established Synthetic Routes to Ethyl 2-(4-fluorophenoxy)acetate

The construction of this compound relies on fundamental reactions in organic chemistry, namely nucleophilic substitution to form the ether bond and esterification to form the ester group.

The most common method for forming the ether linkage in this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comlibretexts.org The synthesis proceeds by deprotonating 4-fluorophenol (B42351) with a suitable base to form the 4-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, to displace the halide and form the ether bond. youtube.com

The general reaction is as follows: 4-Fluorophenol + Base → 4-Fluorophenoxide 4-Fluorophenoxide + Ethyl haloacetate → this compound + Halide salt

Key components of this reaction include the choice of base and solvent. A common procedure analogous to this synthesis involves using potassium carbonate as the base in a solvent like dry acetone (B3395972). mdpi.com The mixture is typically heated under reflux to drive the reaction to completion. mdpi.com The SN2 mechanism requires a primary alkyl halide, like ethyl bromoacetate, to minimize competing elimination reactions. libretexts.org

Table 1: Reaction Components for Williamson Ether Synthesis of this compound

| Reactant/Reagent | Role | Common Examples |

|---|---|---|

| 4-fluorophenol | Phenolic precursor | N/A |

| Ethyl bromoacetate | Electrophile (Alkyl halide) | Ethyl chloroacetate |

| Potassium Carbonate | Base | Sodium Hydride (NaH) youtube.com |

An alternative and equally important synthetic route involves the esterification of the precursor carboxylic acid, 2-(4-fluorophenoxy)acetic acid. The most prevalent method for this transformation is the Fischer esterification. chemistrytalk.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). youtube.com

The reaction is an equilibrium process, and to maximize the yield of the ester, strategies are employed to shift the equilibrium to the product side. vernier.com This is often achieved by using a large excess of the alcohol (ethanol) or by removing the water that is formed as a byproduct. masterorganicchemistry.com Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are typically used as catalysts. chemistrytalk.org

The general reaction is: 2-(4-fluorophenoxy)acetic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

Table 2: Conditions for Fischer Esterification

| Parameter | Description |

|---|---|

| Reactants | 2-(4-fluorophenoxy)acetic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) chemistrytalk.org |

| Conditions | Reflux, often with excess ethanol to drive equilibrium masterorganicchemistry.com |

| Byproduct | Water vernier.com |

Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis

Several strategies can be implemented to improve the yield and purity of this compound.

For the Williamson ether synthesis route, optimization can be achieved by:

Choice of Base and Solvent: Using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like acetone or DMF can facilitate the SN2 reaction while minimizing side reactions. mdpi.com

Catalysis: The addition of a catalytic amount of potassium iodide can enhance the reaction rate when using ethyl chloroacetate, as the iodide is a better leaving group. mdpi.com

Microwave Irradiation: The use of microwave technology can dramatically reduce reaction times from hours to minutes and has been shown to increase the yields of ethers in Williamson synthesis. wikipedia.org

For the Fischer esterification route, optimization focuses on manipulating the reaction equilibrium:

Le Chatelier's Principle: As established, using a large excess of ethanol can shift the equilibrium towards the formation of the ester, with studies showing yields increasing from 65% to over 97% with a tenfold excess of alcohol. masterorganicchemistry.com

Water Removal: Employing techniques such as a Dean-Stark apparatus to remove water as it forms can effectively pull the reaction to completion.

Purification for both methods typically involves an aqueous workup to remove the base or acid catalyst and salts, followed by extraction with an organic solvent. The final product is often purified by distillation or column chromatography on silica (B1680970) gel. acs.org

Retrosynthetic Analysis and Design Principles for Derivatization of this compound

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule to identify potential starting materials. egrassbcollege.ac.inamazonaws.com For this compound, two primary disconnections are considered:

C–O Ether Bond Disconnection: This is a common strategy for ethers. amazonaws.com Breaking the bond between the phenoxy oxygen and the adjacent methylene (B1212753) carbon leads to two synthons: a 4-fluorophenoxide anion and an ethyl acetate (B1210297) cation. The corresponding synthetic equivalents (real-world reagents) are 4-fluorophenol and an ethyl haloacetate (e.g., ethyl bromoacetate). This corresponds to the Williamson ether synthesis.

C–O Ester Bond Disconnection: This disconnection breaks the ester linkage to give a carboxylate and an ethyl cation. The synthetic equivalents are 2-(4-fluorophenoxy)acetic acid and ethanol, which points to a Fischer esterification synthesis.

These two approaches represent the most logical and practical pathways to the target molecule.

For derivatization, this compound offers several reaction sites. The ester group can be hydrolyzed back to the carboxylic acid or reacted with amines to form amides. The aromatic ring can undergo electrophilic aromatic substitution, although the fluorine and the ether group will direct incoming electrophiles to specific positions.

Modern synthetic design increasingly utilizes computational tools to predict reaction outcomes and understand molecular properties. For molecules structurally similar to this compound, Density Functional Theory (DFT) calculations have been used to study molecular structure, electronic properties like HOMO-LUMO energy gaps, and to analyze non-covalent interactions through Hirshfeld surface analysis. mdpi.comresearchgate.net These computational studies can help in understanding the reactivity of the molecule, predicting the sites most susceptible to nucleophilic or electrophilic attack, and optimizing the geometry of reactants and transition states, thereby aiding in the design of more efficient synthetic routes. researchgate.net

Sustainable and Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to make chemical processes more environmentally benign. In the context of this compound synthesis, several improvements can be made:

Solvent Selection: Replacing traditional solvents like DMF or chlorinated solvents with greener alternatives is a key goal. Ethyl acetate, which is a bio-based and less toxic solvent, has been successfully used for other syntheses and represents a viable green alternative. rsc.org

Catalysis: For the esterification route, replacing corrosive mineral acids like sulfuric acid with solid, reusable acid catalysts such as graphene oxide or phenolsulfonic acid-formaldehyde (PSF) resins can simplify purification and reduce hazardous waste. organic-chemistry.org

Energy Efficiency: As mentioned, microwave-assisted synthesis not only improves yields but also significantly reduces energy consumption compared to conventional heating methods. wikipedia.org

Atom Economy: The Williamson ether synthesis and Fischer esterification are substitution reactions that are inherently less atom-economical than addition reactions. However, optimizing yields and minimizing side reactions ensures that the maximum number of reactant atoms are incorporated into the final product.

By integrating these green chemistry approaches, the synthesis of this compound can be made safer, more efficient, and more sustainable.

Advanced Structural Characterization and Solid State Analysis of Ethyl 2 4 Fluorophenoxy Acetate

Single-Crystal X-ray Diffraction Studies of Ethyl 2-(4-fluorophenoxy)acetate

No publicly available single-crystal X-ray diffraction data for this compound could be located. As a result, the following information cannot be provided:

Analysis of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking:A description of the non-covalent interactions that govern the crystal packing, such as potential hydrogen bonds or π-π stacking, cannot be accurately generated without experimental diffraction data.

While studies exist for structurally similar molecules, such as Ethyl 2-(4-aminophenoxy)acetate, this information is not transferable to the title compound. mdpi.com

Spectroscopic Investigations of this compound

Similarly, a complete and verified set of spectroscopic data for this compound is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Dynamics:While NMR data is a standard characterization technique, published ¹H, ¹³C, and ¹⁹F NMR spectra with detailed peak assignments for this compound could not be retrieved.

Due to the absence of the necessary primary research data, the generation of a scientifically accurate article adhering to the provided outline is not feasible.

Mass Spectrometry (LC-MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₁FO₃ and a monoisotopic mass of 198.0692 g/mol , various mass spectrometry techniques would provide valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be the initial method of choice for the analysis of this compound, allowing for its separation from any impurities or other components in a mixture before introduction into the mass spectrometer.

Electrospray Ionization (ESI-MS) , a soft ionization technique, would likely be employed. In positive ion mode, the formation of a protonated molecule [M+H]⁺ at m/z 199.0765 would be expected. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ (m/z 221.0584) or potassium [M+K]⁺ (m/z 237.0324) might also be observed.

High-Resolution Mass Spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For the [M+H]⁺ ion, an HRMS measurement would confirm the formula C₁₀H₁₂FO₃⁺.

The fragmentation of the parent ion under collision-induced dissociation (CID) in an MS/MS experiment would be expected to follow predictable pathways based on the structure of this compound. The ester and ether linkages are the most likely points of cleavage.

Expected Fragmentation Pathways:

A primary fragmentation pathway would involve the loss of the ethyl group (-CH₂CH₃) from the ester, resulting in a fragment ion at m/z 171. This could be followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 143. Another significant fragmentation would be the cleavage of the ether bond, leading to the formation of the 4-fluorophenoxy radical and a charged ethyl acetate (B1210297) fragment, or more likely, the formation of a charged 4-fluorophenoxide ion at m/z 111. Cleavage of the ester group could also lead to the formation of an ethoxycarbonylmethyl radical and a charged 4-fluorophenoxy fragment.

Hypothetical Mass Spectrometry Data:

| Ion Type | Formula | Calculated m/z | Fragmentation |

| [M+H]⁺ | C₁₀H₁₂FO₃⁺ | 199.0765 | Molecular Ion |

| [M+Na]⁺ | C₁₀H₁₁FO₃Na⁺ | 221.0584 | Sodium Adduct |

| Fragment 1 | C₈H₈FO₃⁺ | 171.0457 | Loss of C₂H₄ (ethylene) |

| Fragment 2 | C₇H₄FO⁺ | 123.0246 | Cleavage of the ether bond and loss of ethyl acetate |

| Fragment 3 | C₆H₄FO⁻ | 111.0246 | 4-fluorophenoxide ion (in negative mode) |

This table represents a hypothetical fragmentation pattern and the m/z values are calculated based on the chemical formula. Actual experimental results may vary.

Thermal Analysis Techniques Applied to this compound

Thermal analysis techniques are crucial for understanding the solid-state properties of a compound, including its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a single, sharp drop in mass would be anticipated, corresponding to the volatilization and/or decomposition of the compound. The onset temperature of this mass loss is a key indicator of its thermal stability. For aromatic esters, decomposition often occurs at temperatures above 200°C. The presence of the fluorine atom might influence the thermal stability, but without experimental data, the exact temperature range is speculative.

Hypothetical TGA Data:

| Parameter | Expected Value |

| Onset of Decomposition | > 200 °C |

| Residue at 600 °C | < 1% |

This table presents expected values based on the general behavior of similar aromatic esters. Actual values would need to be determined experimentally.

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique is used to detect phase transitions such as melting, crystallization, and glass transitions.

For this compound, a DTA thermogram would be expected to show an endothermic peak corresponding to its melting point. If the compound is amorphous or has a tendency to supercool, a glass transition might be observed as a step change in the baseline, followed by an exothermic peak of crystallization upon heating, and finally the endothermic melting peak. The position and area of these peaks provide information about the transition temperatures and enthalpies. The melting point of related phenoxyacetic acid esters can vary widely depending on the substituents.

Hypothetical DTA Data:

| Thermal Event | Expected Observation |

| Melting Point | Endothermic Peak |

| Crystallization (if amorphous) | Exothermic Peak |

| Glass Transition (if amorphous) | Baseline Shift |

This table outlines the expected thermal events. The specific temperatures at which these events occur for this compound require experimental determination.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 4 Fluorophenoxy Acetate

Reactivity of the Ester Moiety in Ethyl 2-(4-fluorophenoxy)acetate

The ester group is a primary site of reactivity in this compound, primarily undergoing nucleophilic acyl substitution reactions.

Hydrolysis Kinetics and Proposed Mechanisms

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction follows the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process is typically first-order with respect to the ester and the acid catalyst. acs.org In the presence of a large excess of water, the reaction can be treated as a pseudo-first-order reaction with respect to the ester, as the concentration of water remains effectively constant. organic-chemistry.org

The proposed mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. reddit.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. pearson.com

Proton transfer from the attacking water moiety to the ethoxy oxygen.

Elimination of ethanol (B145695), a neutral leaving group, to regenerate the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the final carboxylic acid product, 4-fluorophenoxyacetic acid, and regenerate the acid catalyst.

The rate of this reaction is influenced by the electronic nature of the substituent on the phenoxy ring. The fluorine atom at the para position exerts a -I (inductive) effect, withdrawing electron density and making the carbonyl carbon more electrophilic. This would be expected to increase the rate of nucleophilic attack compared to unsubstituted ethyl phenoxyacetate (B1228835).

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis occurs via the B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This reaction is generally second-order, being first-order in both the ester and the hydroxide ion. youtube.comwikipedia.org The reaction is effectively irreversible due to the final deprotonation step. reddit.com

The proposed mechanism is as follows:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon of the ester. This is typically the rate-determining step. byjus.com

Formation of a tetrahedral intermediate.

Elimination of the ethoxide ion (⁻OC₂H₅) as the leaving group, reforming the carbonyl double bond.

A rapid, irreversible acid-base reaction where the highly basic ethoxide ion deprotonates the newly formed 4-fluorophenoxyacetic acid, yielding ethanol and the 4-fluorophenoxyacetate anion.

The electron-withdrawing fluorine atom is expected to accelerate the rate-determining nucleophilic attack by increasing the partial positive charge on the carbonyl carbon, leading to a faster hydrolysis rate compared to ethyl phenoxyacetate.

Reactivity of the Phenoxy Moiety and Fluorine Atom

The aromatic ring of this compound is subject to substitution reactions, with the existing substituents dictating the reaction pathways.

Nucleophilic Aromatic Substitution Pathways of the Fluorine Atom

The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (S_N_Ar) reactions. These reactions are common for fluoroarenes, especially when the ring is activated by electron-withdrawing groups positioned ortho or para to the fluorine. researchgate.netyoutube.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

The reaction pathway would be:

Attack of a nucleophile at the carbon bearing the fluorine atom.

Formation of the negatively charged Meisenheimer intermediate, with the charge delocalized across the aromatic system and the electron-withdrawing ester group.

Loss of the fluoride (B91410) ion, which is a good leaving group in S_N_Ar reactions, to restore aromaticity. youtube.com

Such reactions typically require strong nucleophiles and are often carried out in polar aprotic solvents. jocpr.com

Electrophilic Aromatic Substitution Potentials of the Aromatic Ring

The aromatic ring can also undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom. masterorganicchemistry.comdoubtnut.com The outcome of such reactions is governed by the directing effects of the two existing substituents: the fluorine atom and the phenoxyacetate side chain (-OCH₂COOEt).

Fluorine: Halogens are deactivating groups due to their strong inductive electron withdrawal (-I effect), which makes the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+R effect) to stabilize the cationic intermediate (the σ-complex or arenium ion) when attack occurs at these positions. doubtnut.comepa.gov

-OCH₂COOEt Group: The ether oxygen atom is an activating group and an ortho, para-director due to its strong +R effect, which donates electron density into the ring and stabilizes the arenium ion. unive.itresearchgate.net

When both groups are present, their effects are combined. The powerful activating and ortho, para-directing effect of the ether oxygen dominates. Therefore, electrophilic substitution is strongly directed to the positions ortho to the -OCH₂COOEt group (i.e., positions 2 and 6). These positions are also meta to the deactivating fluorine atom, which is a consistent outcome.

The predicted outcomes for common EAS reactions are summarized in the table below.

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate |

| Halogenation (Br₂) | Br⁺ | Ethyl 2-(2-bromo-4-fluorophenoxy)acetate |

| Sulfonation | SO₃ | Ethyl 2-(4-fluoro-2-sulfophenoxy)acetate |

| Friedel-Crafts Acylation | RCO⁺ | Ethyl 2-(2-acyl-4-fluorophenoxy)acetate |

Oxidative and Reductive Transformations of this compound

The functional groups within this compound allow for a range of oxidative and reductive transformations.

Reductive Transformations:

Reduction of the Ester: The ester group can be readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ester into a primary alcohol, yielding 2-(4-fluorophenoxy)ethanol, while leaving the aromatic ring and ether linkage unaffected. doubtnut.comnih.govnih.gov

Reduction of the Aromatic Ring: The aromatic ring is generally resistant to reduction but can be transformed under specific conditions.

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or Raney nickel under hydrogen pressure can lead to the saturation of the aromatic ring to form Ethyl 2-(4-fluorocyclohexyloxy)acetate. These conditions can sometimes also lead to the hydrogenolysis (cleavage) of the C-F bond.

Birch Reduction: This reaction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. byjus.comresearchgate.netresearchgate.net The regiochemical outcome is dictated by the electronic nature of the ring substituents. researchgate.net

Oxidative Transformations:

The molecule presents several sites that could react under oxidative conditions, although the aromatic ring and ether linkage are generally robust.

Oxidation of the Aromatic Ring: While phenyl ethers are relatively stable, strong oxidizing agents can lead to ring cleavage. Studies on the oxidation of phenoxyacetic acid with imidazolium (B1220033) dichromate have shown that the reaction can yield p-benzoquinone, which implies cleavage of the acetic acid side chain and oxidation of the resulting phenol (B47542). unive.it Similarly, strong oxidants like potassium permanganate (B83412) can also break open the aromatic ring of phenols.

Oxidative Cleavage of the Ether Bond: The C-O ether bond can be cleaved under specific oxidative conditions, although this is not a common transformation for simple phenyl ethers. organic-chemistry.org

Solvent Effects on the Chemical Transformations of this compound

The choice of solvent can significantly influence the rate and outcome of the reactions involving this compound by stabilizing or destabilizing reactants, transition states, and intermediates.

For Ester Hydrolysis (Section 4.1.1):

In both acid-catalyzed and base-promoted hydrolysis, the reaction proceeds through a charged tetrahedral intermediate. Polar solvents, particularly those capable of hydrogen bonding (polar protic solvents like water and alcohols), are effective at stabilizing this intermediate, thereby facilitating the reaction.

For Nucleophilic Aromatic Substitution (Section 4.2.1):

S_N_Ar reactions are highly sensitive to the solvent. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are known to dramatically accelerate these reactions. These solvents can effectively solvate the counter-ion of the nucleophile but are poor at solvating the nucleophile itself, leaving it "naked" and highly reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.

For Electrophilic Aromatic Substitution (Section 4.2.2):

The solvent can affect the reactivity of the electrophile. In reactions like Friedel-Crafts acylation, the solvent choice is critical as it must dissolve the reactants and the Lewis acid catalyst without reacting with them. Non-polar solvents or nitroalkanes are often used. For halogenation or nitration, the polarity of the solvent can influence the polarization of the electrophilic reagent.

Investigation of Reaction Kinetics and Thermodynamic Considerations for this compound

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and mechanistic pathways of a chemical compound. For this compound, these investigations are crucial for understanding its behavior in various chemical transformations, such as hydrolysis, which is a key reaction for esters. While specific experimental data for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the well-established principles of physical organic chemistry and analyzing data from structurally related compounds.

The primary reaction of interest for an ester like this compound is its hydrolysis, which can be catalyzed by either acid or base. The base-catalyzed hydrolysis, often termed saponification, is of particular importance due to its irreversible nature under typical conditions. This reaction is generally accepted to proceed via a second-order mechanism, being first-order with respect to both the ester and the hydroxide ion. egyankosh.ac.inijirset.comresearchgate.net The rate of this reaction is significantly influenced by the electronic nature of the substituents on the phenoxy ring.

The presence of a fluorine atom at the para-position of the phenoxy group is expected to have a pronounced effect on the reaction kinetics. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon atom in the ester group, making it more susceptible to nucleophilic attack by the hydroxide ion. Consequently, it is anticipated that the rate of saponification for this compound would be faster than that of its non-fluorinated analog, Ethyl 2-phenoxyacetate.

Studies on the hydrolysis of fluorinated esters support this hypothesis, demonstrating that the introduction of fluorine atoms significantly increases the rate of hydrolysis. nih.govscholaris.ca For instance, the rate of hydrolysis for ethyl esters has been shown to increase with the degree of fluorination of the ethyl group. nih.gov This principle can be extended to the substitution on the aromatic ring, where the electron-withdrawing nature of the fluorine atom would facilitate the formation of the tetrahedral intermediate, which is the rate-determining step in the saponification reaction.

Kinetic Data for Structurally Related Esters

Due to the absence of specific kinetic data for this compound, the following table presents data for the alkaline hydrolysis of ethyl acetate (B1210297), which serves as a fundamental reference point. The reaction is a second-order process, and the rate constant is dependent on temperature. austinpublishinggroup.comajpaonline.com

Table 1: Kinetic Data for the Saponification of Ethyl Acetate

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|

| 25 | ~0.11 |

| 35 | ~0.22 |

Note: These are approximate values gathered from various studies on ethyl acetate hydrolysis and are provided for comparative purposes. austinpublishinggroup.comajpaonline.com

It is important to note that the rate constant for this compound is expected to be higher than these values due to the electronic effect of the 4-fluorophenoxy group.

Thermodynamic Considerations

The thermodynamic properties of a compound, such as its enthalpy of formation, Gibbs free energy of formation, and entropy, dictate its stability and the equilibrium position of its reactions. For the hydrolysis of this compound, the thermodynamic parameters will determine the spontaneity and the extent of the reaction.

The hydrolysis of esters is typically an exothermic process, meaning it releases heat (negative enthalpy change, ΔH). The Gibbs free energy change (ΔG) for the reaction is also generally negative, indicating a spontaneous process. The presence of the 4-fluorophenoxy group is not expected to change the fundamental spontaneity of the hydrolysis reaction, but it can influence the magnitude of these thermodynamic quantities.

Table 2: Standard Thermodynamic Properties of Ethyl Acetate (Liquid)

| Property | Value |

|---|---|

| Standard Enthalpy of Formation (ΔfH°liquid) | -480 kJ/mol |

| Standard Molar Entropy (S°liquid) | 259.4 J/(mol·K) |

Source: NIST WebBook nist.govwikipedia.org

Computational and Theoretical Investigations of Ethyl 2 4 Fluorophenoxy Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard method for investigating the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Molecular Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). For Ethyl 2-(4-fluorophenoxy)acetate, this would involve determining the precise bond lengths, bond angles, and dihedral angles. This process reveals the three-dimensional arrangement of the atoms. Following optimization, an analysis of the electronic structure would provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Kinetic Stability Prediction

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. For this compound, FMO analysis would identify which parts of the molecule are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Chemical Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It uses a color-coded map to indicate regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). An MEP map of this compound would highlight the electron-rich oxygen atoms of the ester and ether groups, as well as the electronegative fluorine atom, as likely sites for interaction with electrophiles.

Advanced Topological Analysis

Topological analysis methods are employed to study the crystal packing and quantify the non-covalent interactions that govern the supramolecular architecture of a compound in its solid state.

3D Energy Frameworks for Visualization of Crystal Packing Modes

To further understand the energetics of the crystal packing, 3D energy frameworks can be calculated. This method computes the interaction energies between a central molecule and its neighbors and visualizes these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction (electrostatic, dispersion, etc.). This provides a clear and intuitive picture of the supramolecular architecture and the dominant forces responsible for the stability of the crystal lattice.

While the specific data for this compound is not available in published literature, the application of these computational methods would be invaluable for a complete scientific understanding of this compound. Future research in this area would be beneficial for establishing its structure-property relationships.

Atoms in Molecules (AIM) and Noncovalent Interaction (NCI) Analyses for Bonding Interactions

Theoretical investigations into molecular structures rely heavily on understanding the intricate network of interactions that govern their stability and packing. For aromatic esters like this compound, these are predominantly noncovalent interactions. Methodologies such as Atoms in Molecules (AIM) and Noncovalent Interaction (NCI) plots are instrumental in visualizing and characterizing these forces. researchgate.net NCI analysis, for instance, helps in identifying weak interactions by plotting the reduced density gradient versus the electron density, where the sign of the second eigenvalue of the Hessian (λ₂) distinguishes between attractive and repulsive forces. researchgate.net

While direct AIM and NCI analyses for this compound are not extensively documented in dedicated studies, significant insights can be drawn from computational studies on structurally similar compounds, such as Ethyl 2-(4-aminophenoxy)acetate. mdpi.comresearchgate.net For this amino-analogue, Hirshfeld surface analysis, a tool that maps intermolecular contacts, was used to quantify the various non-covalent interactions that contribute to its molecular packing in the crystalline state. mdpi.comresearchgate.net

The analysis revealed that the molecular packing is dominated by several key interactions, with their relative contributions quantified. mdpi.com It is highly probable that this compound would exhibit a comparable interaction profile, with the highly electronegative fluorine atom introducing additional specific interactions.

Table 1: Comparative Hirshfeld Surface Interaction Percentages for Ethyl 2-(4-aminophenoxy)acetate Analogue

| Interaction Type | Contribution in Molecule A (%) | Contribution in Molecule B (%) |

|---|---|---|

| H···H | 52.7 | 54.3 |

| O···H | 22.2 | 22.3 |

| C···H | 18.0 | 13.8 |

Data derived from the analysis of the analogue Ethyl 2-(4-aminophenoxy)acetate. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing an atomistic view of molecular motion and interactions over time. easychair.org This technique is crucial for understanding the conformational flexibility of molecules like this compound and their dynamic interactions with surrounding solvent molecules. easychair.org

Conformational Analysis: MD simulations can explore the potential energy surface of a molecule to identify stable conformations and the pathways for transitioning between them. For a flexible molecule like this compound, key degrees of freedom include the rotation around the C-O-C ether linkage and the orientation of the ethyl acetate (B1210297) group. Simulations can reveal how intramolecular noncovalent interactions, such as C-H···π and C-H···O attractions, stabilize certain conformers over others. researchgate.net The conformational dynamics can be critical for its biological activity, as the shape of the molecule often dictates its ability to bind to a target receptor. nih.gov

Solvent Interactions: The behavior of a solute is profoundly influenced by its solvent environment. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. mdpi.com By simulating this compound in various solvents (e.g., water, acetone (B3395972), ethyl acetate), one can analyze the formation and dynamics of the solvation shell. nih.gov Key parameters derived from these simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a solute atom, providing clear evidence of interactions like hydrogen bonding. dovepress.com

Solvent Accessible Surface Area (SASA): This measures the part of the molecule's surface that is accessible to the solvent, giving insights into its solubility. dovepress.com

Interaction Energies: Calculations can quantify the strength of the interactions between the solute and solvent, indicating the stability of the solvated complex. mdpi.com

These simulations can predict how the molecule will behave in different chemical environments, which is fundamental for applications ranging from reaction chemistry to pharmaceutical formulation. easychair.orgnih.gov

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. Computational approaches accelerate this process by predicting the activity of hypothetical analogues, thereby guiding synthetic efforts toward more potent and selective compounds. umn.eduacs.org

A computational SAR study for this compound would involve systematically modifying its structure and evaluating the effect of these changes on a predicted biological endpoint, such as binding affinity to a target protein. acs.org The process typically involves:

Defining a Pharmacophore: Identifying the key structural features of this compound responsible for its activity.

Generating Analogues: Creating a virtual library of related compounds by modifying specific substituents.

Predicting Activity: Using methods like molecular docking or QSAR (Quantitative Structure-Activity Relationship) models to predict the activity of each analogue.

Table 2: Hypothetical SAR Modifications for this compound

| Modification Site | Original Group | Potential Modifications | Rationale |

|---|---|---|---|

| Phenyl Ring (Position 4) | -F | -Cl, -Br, -CH₃, -OCH₃ | Investigate the effect of halogen size, electronegativity, and steric bulk. |

| Phenyl Ring (Other Positions) | -H | -F, -Cl, -OH | Explore different substitution patterns on the aromatic ring. |

| Ester Group | -OCH₂CH₃ (Ethyl) | -OCH₃ (Methyl), -OCH(CH₃)₂ (Isopropyl) | Probe the size and shape requirements of the binding pocket. |

| Ether Linkage | -O-CH₂- | -S-CH₂-, -CH₂-O- | Assess the importance of the ether oxygen for activity. |

By analyzing the results of these virtual screenings, researchers can build robust SAR models that guide the design of new molecules with improved properties. umn.edu

In Silico Prediction of Reaction Pathways and Products for this compound and its Derivatives

Computational chemistry offers powerful tools for predicting the feasibility of synthetic routes and the likely products of chemical reactions. For this compound and its derivatives, in silico methods can be used to model reaction mechanisms, transition states, and potential byproducts, saving significant time and resources in the laboratory.

A common synthetic route to phenoxyacetates involves the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. mdpi.comresearchgate.net For this compound, this would be the reaction between 4-fluorophenol (B42351) and an ethyl haloacetate. Computational models can:

Calculate Activation Energies: Using Density Functional Theory (DFT), the energy barriers for the reaction can be calculated, predicting the reaction rate and optimal conditions (e.g., temperature).

Model Reaction Intermediates: The structures and stabilities of any intermediates and transition states can be determined.

Predict Regio- and Stereoselectivity: For more complex derivatives, computational methods can predict which isomer is more likely to form. acs.org

Evaluate Alternative Pathways: Different synthetic strategies can be compared computationally to identify the most efficient and atom-economical route. For example, the synthesis of a related derivative, ethyl 2-[[3-(2-chloro-4-fluorophenoxy)-2-pyridyl]oxy]acetate, involves a multi-step process that could be modeled to understand product distribution and selectivity. lookchem.com

These predictive capabilities are invaluable for synthetic planning, allowing chemists to refine reaction conditions and anticipate challenges before embarking on experimental work.

Role of Ethyl 2 4 Fluorophenoxy Acetate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Pharmaceutical Compounds

The structural motifs within Ethyl 2-(4-fluorophenoxy)acetate make it an important precursor in medicinal chemistry. The ether linkage and the ester functionality are common features in many biologically active compounds, and the 4-fluorophenyl group is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.

Research has demonstrated the utility of structurally similar phenoxyacetic acid derivatives in the development of potent therapeutic agents. For instance, the non-fluorinated analog, ethyl 2-(4-aminophenoxy)acetate, serves as a crucial building block for synthesizing dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are investigated as novel hypoglycemic agents for managing diabetes. niscpr.res.inijper.orgresearchgate.netmdpi.com The synthesis of this precursor involves the alkylation of a substituted phenol (B47542) with an ethyl haloacetate, a reaction pathway directly applicable to this compound. mdpi.com

Furthermore, this compound itself can be used as an intermediate in multi-step syntheses. For example, it can be reacted with morpholine (B109124) to produce compounds like Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate. The morpholine moiety is often introduced to improve water solubility and other pharmacokinetic properties of a drug candidate.

The broader class of fluorinated aryl acetic esters are key intermediates in synthesizing a range of pharmaceuticals. Analogs such as Ethyl 2-bromo-2-(4-fluorophenyl)acetate and Ethyl 2-cyano-2-(4-fluorophenyl)acetate are instrumental in creating complex molecules, including potential anticancer agents and drugs with enhanced biological specificity. nih.govnih.gov The reactivity of the acetate (B1210297) portion allows for various chemical transformations, enabling the construction of intricate molecular architectures required for therapeutic efficacy.

| Precursor/Intermediate | Synthesized Compound/Class | Therapeutic Area/Application | Reference(s) |

| Ethyl 2-(4-aminophenoxy)acetate | Dual GK and PPARγ activators | Antidiabetic | niscpr.res.inijper.orgresearchgate.netmdpi.com |

| This compound | Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate | Intermediate for drugs with improved pharmacokinetics | |

| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Complex biologically active molecules | General Pharmaceuticals | nih.gov |

| Ethyl 2-cyano-2-(4-fluorophenyl)acetate | Pharmaceutical compounds | General Pharmaceuticals | nih.gov |

| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Aprepitant (antiemetic), anticancer derivatives | Antiemetic, Oncology | mdpi.com |

Building Block in the Development of Novel Agrochemicals

In the field of agricultural science, this compound serves as a valuable building block for the creation of new agrochemicals, particularly herbicides. The aryloxyphenoxypropionate (APP) class of herbicides are well-known for their effectiveness in controlling grass weeds. mdpi.com These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in plants. epo.org

The core structure of this compound is closely related to these APP herbicides. Although an acetate rather than a propionate, the fundamental aryloxyphenoxy moiety is present, making it an attractive starting material for the synthesis of new herbicidal compounds. By modifying the acetate group or other parts of the molecule, chemists can develop novel derivatives and study their structure-activity relationships to optimize herbicidal potency and selectivity.

Related fluorinated intermediates are also widely employed in agrochemical research. For example, compounds like Ethyl 2-bromo-2-(4-fluorophenyl)acetate and Ethyl 2-cyano-2-(4-fluorophenyl)acetate are recognized as versatile building blocks for both pharmaceuticals and agrochemicals. nih.govnih.gov The incorporation of a fluorine atom, as in this compound, can enhance the efficacy and metabolic stability of the resulting pesticide. The synthesis of complex pyridyl ethers, some of which have agrochemical applications, also utilizes related building blocks. lookchem.com

| Building Block | Target Agrochemical Class/Compound | Mode of Action/Application | Reference(s) |

| Aryloxyphenoxypropionates (structural class) | APP Herbicides (e.g., Fenoxaprop-P-ethyl) | ACCase inhibition for grass weed control | mdpi.comepo.org |

| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Various agrochemicals | General agrochemical synthesis | nih.gov |

| Ethyl 2-cyano-2-(4-fluorophenyl)acetate | Various agrochemicals | General agrochemical synthesis | nih.gov |

| Ethyl 2-[[3-(2-chloro-4-fluorophenoxy)-2-pyridyl]oxy]acetate | Pyridyl ether derivatives | Potential herbicides/fungicides | lookchem.com |

Intermediate in the Synthesis of Advanced Materials and Specialty Polymers

The unique properties conferred by fluorine atoms make this compound a valuable intermediate in materials science. Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique optical and electronic properties. These characteristics are highly desirable in the development of advanced materials and specialty polymers. oecd.org

A structurally similar compound, Ethyl (4-fluorobenzoyl)acetate, serves as a key starting material for synthesizing pyrimidine (B1678525) derivatives. ossila.com These pyrimidines, after being incorporated into iridium complexes, are used to create long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs). ossila.com Furthermore, self-assembled monolayers of these pyrimidine derivatives can be used to engineer the interfaces in thin-film transistors, enhancing device performance. ossila.com This demonstrates the potential of using fluorinated building blocks like this compound to create components for advanced electronic and optical devices.

The incorporation of the 4-fluorophenoxy moiety into polymer chains can lead to materials with tailored properties. Side-chain fluorinated polymers, for instance, are a class of materials where fluorinated groups are attached to a non-fluorinated polymer backbone. oecd.org These polymers can exhibit properties such as low surface energy and high stability. This compound, through chemical modification, could be converted into a monomer and incorporated into various polymer systems to create new materials for a range of applications.

| Intermediate | Resulting Material/Device | Key Property/Application | Reference(s) |

| Ethyl (4-fluorobenzoyl)acetate | Pyrimidine derivatives for Iridium complexes | Blue phosphorescent OLEDs | ossila.com |

| Ethyl (4-fluorobenzoyl)acetate | Pyrimidine-containing self-assembled monolayers | Interfacial band engineering in thin-film transistors | ossila.com |

| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Novel functional materials | Unique physical and chemical characteristics due to fluorination | mdpi.com |

Application in Catalytic Reactions as a Ligand or Substrate

The molecular structure of this compound and its derivatives suggests potential applications in catalysis, either as a substrate for catalytic transformations or as a ligand that coordinates with a metal center to facilitate a reaction. The oxygen atoms of the ether and ester groups possess lone pairs of electrons that can chelate to metal ions.

A related β-ketoester, Ethyl (4-fluorobenzoyl)acetate, is utilized as a ligand to enhance the stereoselectivity of catalytic reactions. ossila.com Its ability to form stable chelate complexes with metal centers is key to its function. This suggests that derivatives of this compound, which can be modified to have similar chelating capabilities, could also be developed as effective ligands for various catalytic processes, including asymmetric synthesis.

Furthermore, derivatives of ethyl acetate are used as catalysts themselves. For example, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate acts as an efficient catalyst for the one-pot synthesis of 1,2,4-oxadiazoles, where it serves as both an activating and dehydrating agent. niscpr.res.in This highlights the diverse catalytic roles that can be played by functionalized acetate esters.

| Compound | Role in Catalysis | Type of Reaction | Reference(s) |

| Ethyl (4-fluorobenzoyl)acetate | Ligand | Stereoselective catalytic reactions | ossila.com |

| Ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate | Catalyst | Synthesis of 1,2,4-oxadiazoles | niscpr.res.in |

Development of Novel Heterocyclic Systems from this compound

This compound is an excellent starting material for the synthesis of a wide variety of heterocyclic compounds. The ester group and the adjacent methylene (B1212753) group provide reactive sites for cyclization and condensation reactions.

The ester can be converted into a hydrazide by reacting with hydrazine (B178648) hydrate. This hydrazide is a key intermediate that can then be reacted with various electrophiles to form different heterocyclic rings. For example, reaction with carbon disulfide can lead to the formation of 1,3,4-oxadiazole (B1194373) rings. acs.org Subsequent reactions can further functionalize these heterocyclic cores.

The active methylene group (CH₂) alpha to the ester's carbonyl is susceptible to deprotonation by a base, forming a nucleophilic enolate. This enolate can react with various electrophiles, initiating sequences that lead to the formation of heterocycles. For instance, condensation reactions with amidines or guanidines, a common strategy for pyrimidine synthesis, can be envisioned starting from derivatives of this compound. ossila.com

The synthesis of complex fused heterocyclic systems like quinazolinones has also been demonstrated using ethyl haloacetate precursors in reactions with substituted anthranilic acids or 2-mercapto-3-phenylquinazolin-4(3H)-one. nih.govresearchgate.net These methodologies can be adapted for this compound to generate novel quinazoline (B50416) derivatives bearing the 4-fluorophenoxy moiety, which may possess interesting biological activities. Similarly, the synthesis of substituted pyridines and other nitrogen-containing heterocycles often involves intermediates derived from reactive acetate esters. nih.gov

| Starting Material Class | Reagents | Resulting Heterocyclic System | Reference(s) |

| Ethyl haloacetate / phenoxyacetate (B1228835) | Hydrazine hydrate, Carbon disulfide | 1,3,4-Oxadiazoles | acs.org |

| β-Ketoesters (e.g., Ethyl (4-fluorobenzoyl)acetate) | Amidines/Guanidines | Pyrimidines | ossila.com |

| Ethyl chloroacetate | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Substituted Quinazolinones | nih.govresearchgate.net |

| Ketoxime Acetates | NH₄I / Na₂S₂O₄ | Pyridines | orgsyn.org |

Biological Activity Research and Mechanistic Insights for Ethyl 2 4 Fluorophenoxy Acetate and Analogues

Molecular Target Identification and Interaction Studies

The biological effects of ethyl 2-(4-fluorophenoxy)acetate and its analogs are rooted in their interactions with specific molecular targets, primarily enzymes and receptors.

Enzyme Inhibition Mechanisms

Research has shown that phenoxyacetate (B1228835) derivatives can act as inhibitors of various enzymes, including esterases and cholinesterases. The fluorine atom in the phenyl ring of compounds like ethyl 2-(4-fluorophenyl)-2-oxoacetate can enhance binding affinity to target proteins, influencing their biological activity.

One area of significant interest is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. nih.gov Certain phenoxy acetic acid derivatives have demonstrated selective inhibition of COX-2 over COX-1. nih.govmdpi.com This selectivity is a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com For instance, some derivatives have shown potent COX-2 inhibition with IC50 values in the micromolar range. nih.gov

Furthermore, studies on chalcone (B49325) derivatives of ethyl phenoxyacetate have revealed inhibitory activity against glutathione (B108866) S-transferase (GST), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). tandfonline.comtandfonline.com For example, the chalcone derivative ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate exhibited Ki values of 14.19 ± 2.15 µM for GST, 11.13 ± 1.22 µM for AChE, and 8.74 ± 0.76 µM for BChE. tandfonline.comtandfonline.com

Table 1: Enzyme Inhibition Data for this compound Analogs

| Compound/Analog | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| Phenoxy Acetic Acid Derivatives | COX-1 | IC50 = 4.07 ± 0.12–14.5 ± 0.2 μM | nih.gov |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | GST | Ki = 14.19 ± 2.15 µM | tandfonline.comtandfonline.com |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | AChE | Ki = 11.13 ± 1.22 µM | tandfonline.comtandfonline.com |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | BChE | Ki = 8.74 ± 0.76 µM | tandfonline.comtandfonline.com |

Receptor Binding Affinities and Modulatory Effects

The interaction of this compound analogs with various receptors has also been a subject of study. The 4-fluorophenoxy group is known to contribute to metabolic stability and target binding affinity.

A series of aryloxyacetic acids have been investigated for their multi-target activity, including as agonists for peroxisome proliferator-activated receptors (PPARs). mdpi.comnih.gov One compound, (S)-5, was identified as a potent full agonist for PPARα (EC50 = 0.126 ± 0.011 μM) and a partial agonist for PPARγ (EC50 = 1.54 ± 0.24 μM). mdpi.com Such multi-target activity is being explored for potential therapeutic strategies in complex diseases like Alzheimer's. mdpi.comnih.gov

In Vitro Studies of Cellular Responses

The effects of this compound and its analogs have been further characterized through a variety of in vitro cellular assays.

Antimicrobial Efficacy Investigations

The antimicrobial properties of phenoxyacetate derivatives have been explored against various pathogens. A series of novel ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates demonstrated moderate to good fungicidal activities. researchgate.net Specifically, compounds 8f and 8q showed over 80% inhibition of Pseudoperonospora cubensis at a concentration of 500 µg/mL. researchgate.net

Furthermore, a ternary copper (II) complex incorporating 4-fluorophenoxyacetic acid hydrazide, known as DRI-12, has shown promise in combating multidrug-resistant Salmonella Typhimurium. nih.govnih.gov This complex exhibited a synergistic effect when combined with certain antibiotics, enhancing their efficacy. nih.govnih.gov

Table 2: Antimicrobial Activity of this compound Analogs

| Compound/Analog | Microorganism | Activity | Reference |

|---|---|---|---|

| Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates (8f, 8q) | Pseudoperonospora cubensis | >80% inhibition at 500 µg/mL | researchgate.net |

| Copper (II) complex with 4-fluorophenoxyacetic acid hydrazide (DRI-12) | Salmonella Typhimurium | Synergistic effect with antibiotics | nih.govnih.gov |

Antioxidant Potential Assays

The antioxidant properties of aryloxyacetic acids and related compounds have been investigated. Research on cinnamic and aryl-acetic acids has highlighted their potential as antioxidant agents, in part through the inhibition of lipoxygenase. researchgate.net The antioxidant activity of these compounds is often evaluated by their ability to scavenge free radicals. researchgate.net

Anti-inflammatory Pathway Modulation Research

The anti-inflammatory effects of this compound analogs are a significant area of research. As mentioned earlier, the inhibition of COX enzymes is a key mechanism. nih.govmdpi.com Studies have shown that certain phenoxy acetic acid derivatives can significantly reduce the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). mdpi.com For example, compounds 5f and 7b were found to lower TNF-α by 61.04% and 64.88%, and PGE-2 by 60.58% and 57.07%, respectively. mdpi.com

Ethyl acetate (B1210297) extracts from some natural sources have also demonstrated anti-inflammatory effects by regulating the expression of COX-2 and inducible nitric oxide synthase (iNOS), as well as inflammatory cytokines, and modulating MAP kinase pathways. nih.gov

Influence of Fluorine Substitution on Bioactivity, Binding Affinity, and Molecular Recognition

The strategic incorporation of a fluorine atom into the phenoxyacetate scaffold, as seen in this compound, profoundly influences the molecule's physicochemical properties, which in turn dictates its biological activity, binding affinity, and molecular recognition. The unique characteristics of fluorine—its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—are central to these effects. researchgate.net

Fluorine substitution significantly alters a molecule's electronic properties, lipophilicity, and metabolic stability. chimia.ch The introduction of a fluorine atom, particularly on an aromatic ring, generally increases the compound's lipophilicity (its ability to dissolve in fats, oils, and lipids). sci-hub.st This enhanced lipophilicity can improve the transport of the compound across biological membranes, potentially leading to increased bioavailability. For instance, the fluorine atom in compounds like Ethyl 2-bromo-2-(4-fluorophenyl)acetate is noted to enhance its lipophilicity, a valuable trait in designing agents for medical imaging and diagnostics. chemimpex.com

Furthermore, the strong carbon-fluorine bond enhances metabolic stability. researchgate.net This is because the C-F bond is more resistant to enzymatic cleavage compared to a C-H bond, which can slow down the metabolic degradation of the compound in biological systems. This increased stability means the compound can remain active for longer, potentially enhancing its therapeutic or biological effect.

From the perspective of molecular recognition and binding affinity, the electronegativity of fluorine is a key factor. It can alter the acidity of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding. sci-hub.stcapes.gov.br While the C-F bond itself is a weak hydrogen bond acceptor, its strong inductive effect can modulate the hydrogen-bonding capabilities of other parts of the molecule. sci-hub.st This modification of electronic and steric properties can lead to more specific and potent interactions with biological targets such as enzymes or receptors. Research on oxyresveratrol (B150227) analogues has shown that selective fluorine substitution can lead to a stronger binding affinity for the target enzyme, cyclooxygenase-2 (COX-2). nih.gov The fluorine and other substituents on the phenyl ring of phenoxyacetate derivatives are known to influence the compound's binding affinity and selectivity for its molecular targets.

The substitution of hydrogen with fluorine has been observed to improve the anticancer activity in chalcone molecules, an effect attributed to stereochemical changes that modulate the reactivity and stability of the molecules in metabolic transformations. researchgate.net This principle highlights how a single fluorine atom can significantly enhance the biological profile of a parent compound.

Comparative Analysis of Biological Activities with Structural Analogues

A comparative analysis of this compound with its structural analogues reveals significant variations in biological activity based on the nature and position of substituents on the phenyl ring. These structure-activity relationships (SAR) are crucial for optimizing compounds for specific applications, such as in agrochemicals and pharmaceuticals.

Research has demonstrated that fluorinated phenoxyacetate derivatives often exhibit enhanced bioactivities compared to their non-fluorinated counterparts. In one study, thiazole (B1198619) derivatives of phenoxyacetamides bearing fluorine showed higher herbicidal activities against various weeds compared to the fluorine-free compounds. researchgate.net This suggests that the trifluoromethyl group on the thiazole ring was beneficial for herbicidal activity. researchgate.net Similarly, some of these fluorinated compounds also displayed notable fungicidal activity. researchgate.net

The type of halogen substituent also plays a critical role. While the focus compound contains fluorine, analogues with chlorine or bromine have been synthesized and studied. For example, Ethyl 2-(4-chlorophenoxy)acetoacetate is an analogue with distinct properties due to the presence of chlorine and a β-ketone group, leading to enhanced electrophilicity. The comparison extends to other functional groups as well. Ethyl-2-(4-aminophenoxy)acetate, an analogue where the fluorine is replaced by an amino group, has been synthesized as a precursor for dual hypoglycemic agents that activate both glucokinase (GK) and PPAR gamma. researchgate.net

The tables below provide a comparative overview of the reported biological activities for this compound and its structural analogues.

Table 1: Comparative Biological Activity of Phenoxyacetate Analogues

| Compound/Analogue Class | Substituent(s) | Reported Biological Activity | Reference |

|---|---|---|---|

| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | 4-F, 2-CH₃ | Antimicrobial, Anti-inflammatory | |

| Ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate | 4-F, Morpholine (B109124) side-chain | Antimicrobial, Anti-inflammatory, Serotonin-norepinephrine reuptake inhibition | |

| Ethyl 4-(trifluoromethyl)-2-(2-(phenoxy)acetamido)thiazole-5-carboxylates | CF₃ on thiazole ring, various on phenoxy | Herbicidal, Fungicidal | researchgate.net |

| 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates | Pyrimidine (B1678525) ring | Herbicidal (against monocotyledonous plants) | mdpi.com |

| Ethyl-2-(4-aminophenoxy)acetate | 4-NH₂ | Precursor for hypoglycemic agents (GK/PPARγ activators) | researchgate.net |

Table 2: Influence of Phenyl Ring Substituents on Activity

| Analogue | Key Structural Difference from this compound | Impact on Properties/Activity | Reference |

|---|---|---|---|

| Ethyl 2-(4-chlorophenoxy)acetoacetate | Chlorine instead of Fluorine; addition of β-keto group | Enhanced electrophilicity | |

| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Bromine at α-carbon; Fluorine on phenylacetate | Enhanced lipophilicity; intermediate for bioactive molecules | chemimpex.com |

These comparisons underscore the pivotal role of the substituent on the phenyl ring. The introduction of fluorine, as in this compound, often confers enhanced or specific biological activities when compared to non-halogenated or other halogenated analogues. Structure-activity relationship studies consistently show that modifications to the fluorophenoxy group can lead to significant alterations in biological potency and function.

Applications in Agrochemical Research

Investigation of Herbicidal Properties and Mechanism of Action

Specific studies detailing the herbicidal properties and mechanism of action of Ethyl 2-(4-fluorophenoxy)acetate are not prevalent in the reviewed literature. The broader class of phenoxyacetic acid derivatives, such as 2,4-D (2,4-dichlorophenoxyacetic acid), are well-known synthetic auxin herbicides. nih.govresearchgate.net These herbicides mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. nih.govresearchgate.net The mechanism involves enhanced cell wall plasticity and an abnormal increase in protein and ethylene (B1197577) biosynthesis. researchgate.net

Aryloxyphenoxypropionates (APPs), another class of herbicides, act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. researchgate.netksu.edu This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes. ksu.edu Inhibition of ACCase halts the production of new cells in the meristematic regions of the plant. ksu.edu

While this compound does not belong to the APP class, its phenoxyacetate (B1228835) structure is a common feature in various herbicidal molecules. For instance, research on phenoxypropionic acid derivatives with an imidazo[1,2-a]pyridine (B132010) moiety has shown significant herbicidal activity against gramineous weeds. tandfonline.comoup.com These more complex molecules are synthesized from precursors that may share structural similarities with this compound.

Research on Pesticidal Activities

There is a notable lack of specific research in publicly available literature investigating the pesticidal activities of this compound against insect pests. The compound is mentioned as a building block in the synthesis of other molecules, some of which may have applications in pharmaceutical or agrochemical development. chemimpex.com However, direct evidence of its efficacy as a pesticide is not documented.

Applications in Materials Science and Engineering

Incorporation into Novel Polymer Architectures and their Property Modulation

Development of Functional Materials with Tuned Mechanical and Thermal Properties

The development of functional materials with specifically tuned mechanical and thermal properties often relies on the careful selection of monomeric units. Although no specific data exists for Ethyl 2-(4-fluorophenoxy)acetate, the broader class of phenoxyacetates and related esters are investigated for their potential to create materials with tailored characteristics. For instance, the inclusion of aromatic and ether linkages within a polymer backbone, as would be the case if this compound were used as a monomer or a side-chain modifying agent, can influence chain rigidity and intermolecular interactions. These factors are crucial determinants of a material's glass transition temperature, tensile strength, and thermal degradation profile. The fluorine substituent could further enhance these properties by increasing intermolecular forces through dipole-dipole interactions.

Role in Organic Electronic Materials (e.g., OLEDs, Semiconductors, Dye-Sensitized Solar Cells)

There is no direct evidence of this compound being used in organic electronic materials. However, a closely related compound, Ethyl (4-fluorobenzoyl)acetate, serves as a key starting material for the synthesis of pyrimidine (B1678525) derivatives. These pyrimidine derivatives are then used to create iridium complexes that function as long-lasting blue phosphorescent emitters in organic light-emitting diodes (OLEDs). Furthermore, these pyrimidine-based materials are also explored for their potential in organic semiconductors and dye-sensitized solar cells (DSSCs). This suggests that the core structure containing the 4-fluorophenyl group is valuable in designing molecules for organic electronics, and this compound could potentially serve as a precursor for similar functional molecules.

| Application Area | Related Compound | Function |

| OLEDs | Ethyl (4-fluorobenzoyl)acetate | Precursor for pyrimidine derivatives used in phosphorescent emitters |

| Semiconductors | Ethyl (4-fluorobenzoyl)acetate | Precursor for pyrimidine derivatives |

| DSSCs | Ethyl (4-fluorobenzoyl)acetate | Precursor for pyrimidine derivatives |

Surface Modification and Self-Assembled Monolayers for Device Performance

The field of surface modification often utilizes molecules capable of forming self-assembled monolayers (SAMs) to fine-tune the interfacial properties of electronic devices. While there are no studies detailing the use of this compound for this purpose, derivatives of the related compound, Ethyl (4-fluorobenzoyl)acetate, have been shown to be effective. Specifically, pyrimidine derivatives synthesized from this precursor can form self-assembled monolayers that engineer the interfacial band of Molybdenum disulfide (MoS₂) and gold, leading to enhanced device performance in thin-film transistors. The ability to form ordered layers on a substrate is a key characteristic for such applications, and the fluorinated phenyl group can play a role in the ordering and electronic properties of the monolayer.

Advanced Analytical Method Development for Ethyl 2 4 Fluorophenoxy Acetate

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis